6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity for certain targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H21N5S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-(2,4-dimethylphenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5S/c1-11-6-7-14(12(2)9-11)16-20-22-15(18-19-17(22)23-16)13-5-4-8-21(3)10-13/h6-7,9,13H,4-5,8,10H2,1-3H3 |
InChI Key |
WBWZXXRWXUNAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)C)C |
Origin of Product |
United States |
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